molecular formula C20H16N6 B609689 NVP-BVU972 CAS No. 1185763-69-2

NVP-BVU972

货号: B609689
CAS 编号: 1185763-69-2
分子量: 340.4 g/mol
InChI 键: RNCNPRCUHHDYPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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科学研究应用

Therapeutic Applications

  • Cancer Treatment :
    • NVP-BVU972 is primarily investigated for its anti-tumor effects in cancers characterized by aberrant c-Met signaling. It has shown promising results in preclinical models, inhibiting tumor growth and promoting apoptosis in cells expressing activated c-Met .
  • Resistance Mechanisms :
    • Studies have identified specific mutations in the c-Met receptor that confer resistance to this compound. Notably, mutations at tyrosine 1230 (Y1230) have been linked to decreased sensitivity to this inhibitor. Understanding these resistance mechanisms is crucial for developing combination therapies that can circumvent such resistance .

Case Study 1: Resistance Mechanisms

A study conducted on BaF3 TPR-MET cells utilized this compound to screen for resistance mutations. The findings revealed that substitutions at Y1230 were predominant among resistant variants, suggesting that monitoring these mutations could inform treatment strategies for patients undergoing therapy with c-Met inhibitors .

Case Study 2: Co-crystallization Studies

Co-crystallization of the MET kinase domain with this compound has elucidated critical binding interactions that facilitate its inhibitory action. The imidazopyridazine moiety of this compound engages in π-stacking with Y1230, a key interaction that underscores the compound's specificity for the c-Met target .

Case Study 3: Hybridization Strategies

Recent research has employed molecular hybridization strategies involving this compound to develop new compounds with enhanced inhibitory activity against cyclin-dependent kinases (CDKs). These derivatives demonstrated improved potency and selectivity, highlighting the versatility of this compound as a scaffold for drug development .

Data Tables

Study Focus Findings Reference
Resistance MechanismsScreening for mutationsDominance of Y1230 substitutions in resistant cells
Co-crystallizationBinding interactionsπ-stacking of imidazopyridazine with Y1230
Hybridization StrategiesCDK inhibitors developmentEnhanced potency in new derivatives

作用机制

NVP-BVU972 通过选择性抑制 MET 受体发挥作用,MET 受体是一种被肝细胞生长因子激活的受体酪氨酸激酶。通过与 MET 受体结合,this compound 阻止其磷酸化和随后激活参与细胞增殖、存活和转移的下游信号通路。 这种抑制导致癌模型中肿瘤生长和转移减少 .

准备方法

合成路线和反应条件

NVP-BVU972 的合成涉及多个步骤,从关键中间体的制备开始。反应条件通常包括使用有机溶剂、催化剂和控制温度以确保所需的化学转化。 有关合成路线和反应条件的具体细节是专有的,可能根据制造商而有所不同 .

工业生产方法

This compound 的工业生产遵循严格的方案,以确保高纯度和高产率。该过程涉及大规模化学合成、纯化和质量控制措施。 该化合物通常以固体形式生产,并在受控条件下储存以保持其稳定性 .

化学反应分析

反应类型

NVP-BVU972 会经历各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件通常涉及控制温度、pH 值和使用溶剂以促进所需的转化 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应会产生各种 this compound 的取代类似物 .

相似化合物的比较

NVP-BVU972 在其对 MET 受体的选择性和效力方面是独特的。类似化合物包括:

    JNJ-38877605: 另一种处于临床开发中的选择性 MET 抑制剂。

    PF-04217903: 一种具有类似选择性和效力的 MET 抑制剂。

    SGX523: 一种在临床开发中被中止的 MET 抑制剂。

    AMG 208: 一种具有不同结合模式的 MET 抑制剂

这些化合物具有相似的作用机制,但在它们的结合模式、功效和安全性方面可能有所不同。 This compound 因其高选择性和效力而脱颖而出,使其成为癌症研究和潜在治疗应用中的宝贵工具 .

生物活性

NVP-BVU972 is a selective inhibitor of the c-Met receptor tyrosine kinase, which plays a significant role in various cellular processes, including proliferation, survival, and migration. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in tumors with aberrant MET signaling.

This compound selectively inhibits the MET kinase with an IC50 value of approximately 14 nM , demonstrating high potency against this target while exhibiting minimal activity against other kinases. In biochemical assays, it has been shown to effectively inhibit MET autophosphorylation and HGF-stimulated MET phosphorylation in various human cancer cell lines, including GTL-16 and A549 cells .

Inhibition Profiles

The inhibition profiles of this compound against different cancer cell lines are summarized in the table below:

Cell Line IC50 (nM) Remarks
GTL-1666MET-amplified human gastric cancer cells
MKN-4532Another MET-amplified gastric cancer model
EBC-182Human lung cancer cells
BaF3 TPR-MET104Transformed mouse cells with oncogenic fusions

Resistance Mechanisms

Research has identified that prolonged exposure to this compound can lead to the emergence of resistant cell populations. A study conducted on BaF3 TPR-MET cells revealed a spectrum of mutations associated with resistance, primarily affecting residues Y1230 and D1228 in the MET kinase domain. These mutations were found to significantly reduce the efficacy of this compound, indicating that specific alterations in the MET structure can confer resistance to this inhibitor .

Case Studies and Clinical Relevance

Several case studies highlight the biological activity and clinical relevance of this compound:

  • Case Study: Gastric Cancer Treatment
    • In a preclinical model using GTL-16 cells, treatment with this compound resulted in significant tumor regression. The study measured tumor volume reduction and observed a correlation between drug concentration and therapeutic efficacy.
  • Case Study: Lung Cancer Models
    • In EBC-1 lung cancer cell lines, this compound treatment inhibited cell proliferation and induced apoptosis. The mechanism was linked to disrupted MET signaling pathways, showcasing its potential as a targeted therapy for MET-driven lung cancers.
  • Resistance Development
    • A longitudinal study on BaF3 TPR-MET cells demonstrated that continuous exposure to this compound led to the selection of resistant clones. Sequencing revealed mutations that altered the binding affinity of this compound for MET, emphasizing the need for combination therapies or alternative strategies to overcome resistance .

Summary of Findings

The biological activity of this compound underscores its potential as a targeted therapy for cancers characterized by aberrant MET signaling. Key findings include:

  • Selective Potency : High selectivity for c-Met with minimal off-target effects.
  • Resistance Mutations : Identification of specific mutations that confer resistance highlights challenges in long-term efficacy.
  • Clinical Implications : Promising preclinical results warrant further investigation in clinical trials to establish its therapeutic role in oncology.

属性

IUPAC Name

6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCNPRCUHHDYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657890
Record name 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185763-69-2
Record name 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesized like described in Tetrahedron Letters, 2001, 42, 831-833): iodine (207 mg, 0.82 mmol) and H3PO2 (0.44 mL of a 50% aqueous solution, 4.07 mmol) were added to a solution of (rac)-[6-(1-methyl-1H-pyrazol-4-yl)-imidazo[1,2-b]pyridazin-3-yl]-quinolin-6-yl-methanol (Example 1, 145 mg, 0.41 mmol) in acetic acid (1 mL). The RM was subjected to MW-irradiation at 150° C. for 30 min. The RM was diluted with water and extracted with EtOAc. The organic layer was separated and washed carefully with sat. K2CO3-sol then dried filtered and concentrated. Purification by HPLC and then liberation of the free base afforded the title compound as a white solid (tR 1.055 min (conditions 1), MH+=341.2, 1H-NMR in DMSO-d6: 8.9 (d, 1H), 8.5 (s, 1H), 8.4 (d, 1H), 8.2 (d, 1H), 8.1 (s, 1H), 8.05 (s, 1H), 8.0 (d, 1H), 7.9 (d, 1H), 7.8 (s, 1H), 7.7 (d, 1H), 7.6 (dd, 1H), 4.6 (s, 2H), 4.0 (s, 3H)).
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(rac)-[6-(1-methyl-1H-pyrazol-4-yl)-imidazo[1,2-b]pyridazin-3-yl]-quinolin-6-yl-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does NVP-BVU972 interact with its target, c-MET, and what are the downstream effects of this interaction?

A1: this compound functions as a selective inhibitor of the c-MET receptor tyrosine kinase. [, ] It binds to the kinase domain of c-MET, specifically interacting with the tyrosine residue Y1230, which plays a crucial role in inhibitor binding. [, ] This binding event prevents c-MET from becoming activated, thereby inhibiting downstream signaling pathways typically involved in cell growth, proliferation, and survival. []

Q2: What makes the Y1230 residue so critical for this compound's activity and potential for resistance?

A2: The crystal structure of the c-MET kinase domain in complex with this compound revealed that Y1230 is directly involved in the binding interaction. [, ] This interaction is crucial for the inhibitor's ability to block c-MET activation. Notably, resistance screens identified mutations in Y1230 as a primary mechanism of acquired resistance to this compound. [, ] These mutations likely disrupt the crucial binding interaction, rendering the inhibitor less effective.

Q3: Are there other c-MET inhibitors that share a similar binding mode and potential for resistance as this compound?

A3: Yes, several other selective c-MET inhibitors are predicted to bind in a manner similar to this compound. [] This suggests that the Y1230 residue could be a common site for resistance mutations to emerge against this class of inhibitors. The research highlights the importance of monitoring for such mutations in patients undergoing treatment with these compounds. []

Q4: How does the resistance profile of this compound compare to that of another c-MET inhibitor, AMG 458?

A4: Interestingly, while both this compound and AMG 458 inhibit c-MET, they elicit distinct resistance profiles. [] Resistance screens using AMG 458 revealed a predominance of mutations in the F1200 residue of c-MET, unlike the Y1230 mutations frequently observed with this compound. [] This difference suggests that AMG 458 likely interacts with c-MET through a different binding mode compared to this compound. This finding underscores the impact of inhibitor binding mode on the development of resistance mutations.

  1. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients.
  2. Abstract 4738: Cellular resistance screening with a novel selective c-Met inhibitor reveals a spectrum of missense mutations that partially overlap with activating mutations found in cancer patients.

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